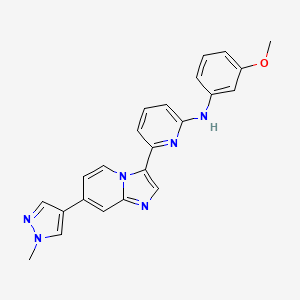
Fak-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fak-IN-15 is a compound that targets focal adhesion kinase, a non-receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, migration, and invasion. Focal adhesion kinase plays a crucial role in the regulation of cancer stem cell activities and the formation of the tumor microenvironment . This compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-15 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process may include optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Fak-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Applications De Recherche Scientifique
Fak-IN-15 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of focal adhesion kinase in various chemical reactions and pathways.
Biology: this compound is employed in biological research to investigate the effects of focal adhesion kinase inhibition on cellular processes such as migration, invasion, and survival.
Medicine: this compound has shown potential as a therapeutic agent for cancer treatment by targeting focal adhesion kinase and disrupting tumor growth and metastasis.
Industry: this compound is used in the development of new drugs and therapeutic strategies targeting focal adhesion kinase.
Mécanisme D'action
Fak-IN-15 exerts its effects by inhibiting the activity of focal adhesion kinase. This inhibition disrupts the signaling pathways mediated by focal adhesion kinase, leading to reduced cell proliferation, migration, and survival. This compound targets specific molecular sites on focal adhesion kinase, preventing its activation and subsequent downstream signaling .
Comparaison Avec Des Composés Similaires
Fak-IN-15 is unique compared to other focal adhesion kinase inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:
IN10018: Another focal adhesion kinase inhibitor with a different molecular structure.
Defactinib: A well-known focal adhesion kinase inhibitor used in clinical trials.
GSK2256098: A focal adhesion kinase inhibitor with distinct pharmacological properties.
Conteltinib: An inhibitor targeting focal adhesion kinase with a unique binding profile.
APG-2449: A novel focal adhesion kinase inhibitor under investigation for its therapeutic potential.
This compound stands out due to its specific binding affinity and efficacy in preclinical studies, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C21H24ClN7OS |
|---|---|
Poids moléculaire |
458.0 g/mol |
Nom IUPAC |
3-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H24ClN7OS/c1-23-20(30)18-17(7-12-31-18)26-19-16(22)13-24-21(27-19)25-14-3-5-15(6-4-14)29-10-8-28(2)9-11-29/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)(H2,24,25,26,27) |
Clé InChI |
UFHCTHYBRPKINC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)


![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)



